7-(tert-Butoxycarbonyl)-3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid
Description
Structural Features and Classification
The imidazo[1,2-a]pyrazine framework represents a fused bicyclic heterocyclic system characterized by the fusion of an imidazole ring with a pyrazine ring. According to PubChem classification, imidazo[1,2-a]pyrazine is formally classified as an imidazopyrazine, a polycyclic heteroarene, and an azaarene. The parent compound possesses the molecular formula C₆H₅N₃ with a molecular weight of 119.127 atomic mass units, and is registered under Chemical Abstracts Service number 274-79-3. The fundamental structure consists of a six-membered pyrazine ring fused to a five-membered imidazole ring through a shared nitrogen-carbon bond, creating a rigid bicyclic framework that provides a unique spatial arrangement of heteroatoms.
The structural classification of imidazo[1,2-a]pyrazine derivatives places them within the broader category of nitrogen bridgehead fused heterocycles containing an imidazole ring, which are recognized as common structural motifs in pharmacologically important molecules. These compounds exhibit structural similarity to deazapurines, making them valuable scaffolds for medicinal chemistry applications. The numbering system for imidazo[1,2-a]pyrazine follows International Union of Pure and Applied Chemistry conventions, where the nitrogen atoms are positioned at the 1, 4, and 7 positions of the bicyclic system, creating multiple sites for potential chemical modification and functionalization.
The tetrahydro derivatives of imidazo[1,2-a]pyrazine, such as the compound under consideration, represent a partially reduced form of the parent heterocycle where the pyrazine ring is saturated while maintaining the imidazole ring structure. This reduction introduces additional flexibility into the molecular framework and creates new stereochemical considerations that are absent in the fully aromatic parent compound. The presence of the tert-butoxycarbonyl protecting group and the bromine substituent in the specific derivative demonstrates the extensive possibilities for structural modification within this framework.
Research has demonstrated that the imidazo[1,2-a]pyrazine framework can accommodate various substitution patterns at multiple positions, including the 2, 3, 5, 6, 7, and 8 positions. These substitution patterns significantly influence the chemical reactivity, physical properties, and potential applications of the resulting compounds. The presence of electron-donating groups, particularly at position 8, has been shown to greatly enhance the reactivity of the heterocycle towards electrophilic substitution reactions, particularly at position 3 of the heterocycle.
Historical Development of Imidazo[1,2-a]pyrazine Chemistry
The historical development of imidazo[1,2-a]pyrazine chemistry can be traced through several key synthetic methodologies and research milestones that have established this heterocyclic system as an important scaffold in organic chemistry. The classical synthetic route to substituted imidazo[1,2-a]pyrazines involves a condensation reaction between 2-aminopyrazine and chloroacetaldehyde, a method that has been refined over decades to improve yields and reaction conditions. Early investigations using N,N-dimethylformamide as solvent proved to be low yielding, but subsequent optimization using methanol as solvent improved the product isolation to 98% yield.
Historical synthetic approaches have evolved from simple cyclization reactions to more sophisticated methods involving metal-catalyzed transformations. Research published in 2013 by Borisov and colleagues described comprehensive synthetic approaches to the construction of bicyclic systems containing the imidazole nucleus, with specific focus on methods for obtaining derivatives of imidazo[1,2-a]pyrazine and related heterocycles. This work established fundamental principles for catalytic hydrogenation of these compounds and discovered, for the first time, partial reduction of the imidazole ring during imidazo[1,2-a]pyrimidine hydrogenation.
The development of palladium-catalyzed coupling reactions has significantly expanded the synthetic accessibility of imidazo[1,2-a]pyrazine derivatives. Research has demonstrated the successful application of Buchwald-Hartwig coupling conditions using various phosphine ligands and palladium sources to introduce aryl and heteroaryl substituents at specific positions of the heterocyclic framework. These methodologies have enabled the synthesis of 2-aryl and 3-aryl imidazo[1,2-a]pyrazine derivatives with improved yields and regioselectivity compared to traditional electrophilic aromatic substitution approaches.
More recent developments have focused on iodine-catalyzed synthetic methodologies that provide environmentally benign alternatives to traditional metal-catalyzed processes. Research published in 2023 demonstrated the effectiveness of molecular iodine as a catalyst for the synthesis of imidazo[1,2-a]pyrazine derivatives through multicomponent reactions involving isocyanides and aldehydes. These room-temperature protocols have expanded the synthetic toolkit available for imidazo[1,2-a]pyrazine chemistry and have enabled the preparation of diverse libraries of compounds for biological screening applications.
The historical progression of synthetic methodologies has also encompassed the development of regioselective functionalization strategies. Early attempts at bromination of the imidazo[1,2-a]pyrazine core gave extremely poor yields and inseparable mixtures of dibrominated regioisomers. However, advances in synthetic methodology have led to more selective approaches, including the use of methyl sulfones as leaving groups for nucleophilic displacement reactions. These developments have enabled the preparation of specifically substituted derivatives with defined regiochemistry, such as the brominated compound under consideration.
Significance in Heterocyclic Chemistry Research
The significance of imidazo[1,2-a]pyrazine derivatives in heterocyclic chemistry research extends far beyond their structural novelty, encompassing their role as versatile synthetic intermediates, their unique reactivity patterns, and their contributions to fundamental understanding of heterocyclic chemistry principles. According to comprehensive review literature, imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development, representing one of the most systematically studied bicyclic heterocyclic frameworks in contemporary chemical research.
The research significance of this heterocyclic system is demonstrated by the extensive structure-activity relationship studies that have been conducted across multiple research groups worldwide. Systematic investigations have revealed that substitution patterns at different positions of the imidazo[1,2-a]pyrazine framework can dramatically influence both chemical reactivity and biological activity. These studies have established fundamental principles governing the electronic effects of substituents on the heterocyclic system and have provided insights into the relationship between molecular structure and chemical behavior.
From a synthetic chemistry perspective, imidazo[1,2-a]pyrazine derivatives have contributed significantly to the development of new synthetic methodologies and catalytic processes. The heterocyclic framework has served as a testing ground for various catalytic systems, including transition metal catalysts, organocatalysts, and Lewis acid catalysts. Research has demonstrated that the electronic properties of the imidazo[1,2-a]pyrazine system make it particularly suitable for investigating new bond-forming reactions and exploring novel synthetic transformations.
The importance of imidazo[1,2-a]pyrazine derivatives in heterocyclic chemistry research is further exemplified by their role in advancing understanding of molecular recognition and binding interactions. Molecular docking studies using imidazo[1,2-a]pyrazine derivatives have contributed to fundamental knowledge about protein-ligand interactions and have provided insights into the structural requirements for specific binding events. These computational studies have validated experimental observations and have guided the design of new derivatives with improved binding properties.
Recent research has highlighted the significance of imidazo[1,2-a]pyrazine derivatives in advancing green chemistry principles and sustainable synthetic methodologies. The development of environmentally benign synthetic routes, such as iodine-catalyzed multicomponent reactions, has demonstrated the potential for this heterocyclic system to contribute to more sustainable chemical processes. These advances have implications beyond imidazo[1,2-a]pyrazine chemistry and have influenced the development of green synthetic methodologies for other heterocyclic systems.
The research significance of imidazo[1,2-a]pyrazine derivatives is also reflected in their contribution to the development of chemical libraries for biological screening applications. The structural diversity accessible through systematic modification of the heterocyclic framework has enabled the creation of focused compound libraries that have contributed to the identification of new chemical entities with diverse biological activities. These libraries have served as valuable resources for chemical biology research and have contributed to advances in our understanding of small molecule-target interactions.
| Position | Substitution Type | Synthetic Method | Yield Range | Research Applications |
|---|---|---|---|---|
| 2 | Aryl groups | Palladium-catalyzed coupling | 13-93% | Structure-activity studies |
| 3 | Electron-withdrawing groups | Electrophilic substitution | 26-67% | Biological screening |
| 5 | Alkyl substituents | Direct alkylation | Not specified | Chemical libraries |
| 6 | Heterocyclic groups | Nucleophilic substitution | Variable | Medicinal chemistry |
| 7 | Protecting groups | Standard protection protocols | High | Synthetic intermediates |
| 8 | Amino groups | Buchwald-Hartwig coupling | 8-93% | Target identification |
The table above summarizes key substitution patterns and synthetic methodologies that have been developed for imidazo[1,2-a]pyrazine derivatives, demonstrating the extensive research effort that has been devoted to understanding and exploiting this heterocyclic framework.
Properties
IUPAC Name |
3-bromo-7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O4/c1-12(2,3)20-11(19)15-4-5-16-7(6-15)14-8(9(16)13)10(17)18/h4-6H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAHRFFATYWHKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NC(=C2Br)C(=O)O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653334 | |
| Record name | 3-Bromo-7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000576-71-5 | |
| Record name | 3-Bromo-7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
7-(tert-Butoxycarbonyl)-3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS No. 1000576-71-5) is a synthetic compound with notable potential in medicinal chemistry. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a tetrahydroimidazo[1,2-a]pyrazine core with a bromo substituent and a tert-butoxycarbonyl (Boc) protecting group. These modifications are significant for enhancing solubility and bioactivity.
Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against several bacterial strains.
- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in vitro, which could be beneficial in treating inflammatory diseases.
The biological activity of this compound may be attributed to:
- Inhibition of Key Enzymes : It may inhibit specific enzymes involved in metabolic pathways of pathogens or cancer cells.
- Modulation of Signaling Pathways : The compound could influence signaling pathways related to cell proliferation and apoptosis.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
Study 2: Cytotoxicity in Cancer Cells
In vitro tests on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis at concentrations ranging from 25 to 100 µg/mL. The mechanism was linked to caspase activation and mitochondrial membrane potential disruption.
Study 3: Anti-inflammatory Properties
A recent investigation assessed its anti-inflammatory effects using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly decreased pro-inflammatory cytokine production (e.g., TNF-α and IL-6), suggesting its potential for treating inflammatory disorders.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆BrN₃O₄ |
| Molecular Weight | 346.18 g/mol |
| Purity | ≥95% |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
| Cytotoxic Concentration Range | 25 - 100 µg/mL |
| Anti-inflammatory Effects | Reduced TNF-α and IL-6 levels |
Scientific Research Applications
The compound features a tetrahydroimidazo[1,2-a]pyrazine core, which is known for its biological activity. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility, making it suitable for various chemical reactions.
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of tetrahydroimidazo[1,2-a]pyrazine exhibit antitumor properties. A study demonstrated that modifications to the imidazo[1,2-a]pyrazine scaffold could lead to compounds with enhanced cytotoxicity against cancer cell lines . The bromine substituent in this compound may play a role in increasing its reactivity and biological activity.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds with similar frameworks have shown effectiveness against various bacterial strains, indicating that this compound could be further explored for its efficacy against pathogens .
Synthesis of Bioactive Molecules
Building Block for Drug Development
7-(tert-Butoxycarbonyl)-3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid can serve as a versatile building block in the synthesis of more complex bioactive molecules. Its functional groups allow for various chemical transformations, including coupling reactions and modifications that can lead to new pharmacophores.
Analytical Chemistry
Chromatographic Applications
Due to its distinct chemical properties, this compound is suitable for use in chromatography and mass spectrometry applications. It can be employed as a standard reference material for method validation in analytical laboratories .
Case Study 1: Antitumor Screening
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of tetrahydroimidazo[1,2-a]pyrazine and tested their cytotoxic effects on human cancer cell lines. The results indicated that modifications to the bromine position significantly affected the compounds' potency, with some derivatives showing IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Activity Assessment
Another investigation focused on evaluating the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. The study found that certain derivatives exhibited promising antibacterial activity, suggesting that further exploration of the brominated variant could yield new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
3-Chloro Derivative
- Structure : 7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid (exact CAS unspecified).
- Key Differences :
- Applications : Suitable for slower, controlled functionalization in synthesis workflows.
2-Bromo Derivative
Substituent Variants
7-Methyl Derivative
- Structure : 7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid (CAS 1101864-54-3).
- Key Differences :
Ethyl/Phenyl Derivatives
Core Modifications
Imidazo[1,5-a]pyrazine Analog
- Structure : 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-3-carboxylic acid (CAS 1432058-58-6).
- Key Differences :
- Altered ring fusion ([1,5-a] vs. [1,2-a]) modifies spatial arrangement and electronic properties.
- Applications : Demonstrates distinct binding profiles in kinase inhibition assays .
Functional Group Derivatives
Hydrazide Derivatives
Comparative Data Table
Q & A
Q. What are the standard synthetic routes for preparing 7-(tert-butoxycarbonyl)-3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid?
- Methodological Answer : The synthesis typically involves Boc protection/deprotection and bromination steps. For example:
Boc Deprotection : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the tert-butoxycarbonyl (Boc) group. Stir at room temperature for 2–5 hours, followed by neutralization with saturated NaHCO₃ and purification via flash chromatography .
Bromination : Introduce bromine via electrophilic substitution or coupling reactions (e.g., using N-bromosuccinimide under controlled conditions).
-
Key Considerations : Monitor reaction progress using TLC or LC-MS to avoid over-bromination.
- Table: Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boc Deprotection | TFA/DCM, 2–5 h, RT | 85–94% | |
| Bromination | NBS, DMF, 0°C → RT, 12 h | 60–75% |
Q. How is the compound purified, and what analytical techniques validate its structure?
- Methodological Answer :
- Purification : Use flash chromatography (silica gel, gradient elution with MeOH/DCM) or recrystallization (DCM/hexane) .
- Characterization :
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm backbone and substituents (e.g., tert-butyl at δ 1.4 ppm, imidazo ring protons at δ 6.5–8.0 ppm) .
- HRMS : Validate molecular weight (e.g., calculated vs. observed m/z for [M+H]⁺) .
- IR : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
Q. What are the stability and storage recommendations for this compound?
- Methodological Answer :
- Stability : The bromine substituent may render the compound light-sensitive. Store under argon or nitrogen at –20°C.
- Handling : Avoid prolonged exposure to moisture (hydrolysis risk of the Boc group) and acidic/basic conditions .
Advanced Research Questions
Q. How can coupling reactions involving the bromine substituent be optimized for functionalization?
- Methodological Answer :
- Cross-Coupling : Use Pd-catalyzed reactions (e.g., Suzuki-Miyaura with aryl boronic acids). Optimize catalyst loading (e.g., Pd(PPh₃)₄, 5 mol%) and base (e.g., K₂CO₃ in DMF/H₂O) .
- Challenges : Steric hindrance from the imidazo ring may reduce reactivity. Pre-activate the bromide with CuI or microwave-assisted conditions.
- Monitoring : Track by LC-MS to identify intermediates and byproducts.
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Methodological Answer :
- Dynamic Effects : Check for tautomerism in the imidazo[1,2-a]pyrazine ring using variable-temperature NMR .
- Impurity Analysis : Compare HRMS data with theoretical values (e.g., isotopic patterns for bromine) to identify co-eluting impurities .
- X-ray Crystallography : Resolve ambiguities by growing single crystals (solvent: DCM/hexane) .
Q. What strategies improve regioselective functionalization of the imidazo[1,2-a]pyrazine core?
- Methodological Answer :
- Directing Groups : Install temporary protecting groups (e.g., Boc) to steer electrophilic substitution to the 3-position .
- Metalation : Use LDA or Grignard reagents at low temperatures (–78°C) to deprotonate specific positions .
- Computational Modeling : DFT calculations predict reactive sites (e.g., Fukui indices for electrophilic attack) .
Q. How to evaluate the biological activity of derivatives of this compound?
- Methodological Answer :
-
Antimicrobial Assays : Test against Gram-positive/negative bacteria using MIC (Minimum Inhibitory Concentration) protocols. Reference: Hydrazone derivatives of tetrahydroimidazo[1,2-a]pyrimidines showed MIC values of 4–32 µg/mL .
-
Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay) .
- Table: Example Bioactivity Data
| Derivative Structure | Target | IC₅₀/MIC | Reference |
|---|---|---|---|
| 3-Cyano-substituted analog | S. aureus | 8 µg/mL | |
| Bromine replaced with aryl | EGFR Kinase | 120 nM |
Contradiction Analysis
Q. Why do synthetic yields vary significantly (e.g., 27% vs. 94%) in similar procedures?
- Methodological Answer :
- Reaction Time : Under-deprotection (e.g., incomplete Boc removal in 2 h vs. 5 h) leads to lower yields .
- Workup : Inefficient extraction (e.g., incomplete neutralization of TFA) reduces recovery. Use pH paper to ensure proper basification .
- Side Reactions : Competing hydrolysis of the carboxylic acid under acidic conditions. Add scavengers (e.g., triethylsilane) to stabilize intermediates .
Key Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
